O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound characterized by the presence of a phenyl group, a cyano group, and an ethylsulfanyl group attached to a prop-2-enethioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of a phenyl-substituted compound with a cyano group and an ethylsulfanyl group under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate: Similar structure but with a benzyl group instead of a phenyl group.
2-Cyano-3-(ethylsulfanyl)prop-2-enethioate: Lacks the phenyl group, making it less complex.
Uniqueness
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
90279-72-4 |
---|---|
Molecular Formula |
C12H11NOS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
O-phenyl 2-cyano-3-ethylsulfanylprop-2-enethioate |
InChI |
InChI=1S/C12H11NOS2/c1-2-16-9-10(8-13)12(15)14-11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
InChI Key |
HCWBXSPNDIYRDY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=C(C#N)C(=S)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.